Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO5. It is a derivative of piperidine and is known for its utility in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Knoevenagel Condensation: This involves the reaction of a suitable aldehyde or ketone with a malonic acid derivative in the presence of a base.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Hydrolysis: The compound can be synthesized by hydrolyzing a suitable ester or amide under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted piperidines and related compounds.
Chemistry:
Synthetic Intermediate: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalyst: It can act as a catalyst in certain chemical reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine:
Drug Development: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry:
Material Science: The compound is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate: This compound is structurally similar but lacks one of the methoxy groups.
Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate: This compound has a different arrangement of methoxy groups.
Uniqueness:
Increased Reactivity: The presence of two methoxy groups increases the reactivity of the compound compared to its analogs.
Versatility: The compound's versatility in various chemical reactions makes it unique among similar compounds.
Properties
IUPAC Name |
tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-6-9(14)12(8-13,16-4)17-5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFRGKIOMYYGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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